(R)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
(R)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid is a chiral compound that belongs to the class of indole derivatives. This compound is structurally related to tryptophan, an essential amino acid, and is characterized by the presence of an indole ring attached to a hydroxypropanoic acid moiety. The compound’s unique structure imparts it with significant biological and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another approach is the use of multicomponent reactions, which combine multiple starting materials in a single reaction vessel to produce the desired compound efficiently .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysis, where enzymes are employed to catalyze the formation of the compound under mild conditions. This method is preferred due to its high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(R)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The indole ring can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced indole compounds, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(R)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (R)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
XGILAAMKEQUXLS-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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